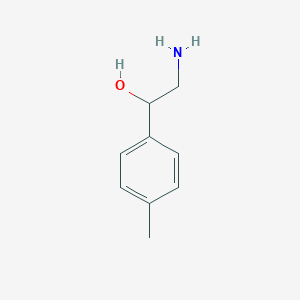

2-Amino-1-(4-methylphenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBXVBYRGVHEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393261, DTXSID90903137 | |

| Record name | 2-amino-1-(4-methylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3734 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53360-85-3 | |

| Record name | α-(Aminomethyl)-4-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53360-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-1-(4-methylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-methylphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within β Amino Alcohol Chemistry

The structure of 2-Amino-1-(4-methylphenyl)ethanol places it firmly within the class of β-amino alcohols. These motifs are characterized by an amino group and a hydroxyl group on adjacent carbon atoms. This arrangement is a key structural feature in numerous biologically active molecules and serves as a versatile synthon in organic synthesis.

The synthesis of β-amino alcohols is a well-explored area of organic chemistry, with numerous methods developed for their preparation. These often involve the aminolysis of epoxides, a reaction that opens the three-membered ring to yield the desired 1,2-amino alcohol functionality. The reaction of amines with epoxides can be catalyzed by various agents, including silica (B1680970) gel and zinc(II) perchlorate (B79767) hexahydrate, often proceeding with high regio- and stereoselectivity under mild and even solvent-free conditions. organic-chemistry.org Another approach involves the directed reductive amination of β-hydroxy ketones. organic-chemistry.org The inherent reactivity of the amino and hydroxyl groups in β-amino alcohols allows for a wide range of subsequent chemical transformations, making them pivotal intermediates in the synthesis of more complex molecules.

Significance As a Chiral Building Block and Ligand in Organic Synthesis

The presence of a stereocenter in 2-Amino-1-(4-methylphenyl)ethanol makes its chiral variants particularly valuable in asymmetric synthesis. Chiral building blocks are essential for the construction of enantiomerically pure molecules, a critical requirement for many pharmaceuticals and agrochemicals where only one enantiomer exhibits the desired biological activity.

Enantiomerically pure β-amino alcohols, such as the derivatives of this compound, serve as precursors to a wide array of chiral molecules. Their utility extends to their use as chiral ligands in transition metal-catalyzed reactions. mdpi.com Chiral amino alcohol ligands have proven effective in promoting enantioselective additions of organometallic reagents to aldehydes and ketones. rsc.org For instance, new and efficient optically active β-amino alcohol ligands have been synthesized and successfully employed in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, yielding the corresponding alcohol with high enantiomeric excess. rsc.org The structural modularity of these ligands allows for fine-tuning to optimize catalytic activity and selectivity for a range of substrates. rsc.org

Relevance to Phenylethanolamine Derivatives and Bioactive Compound Design

Asymmetric Synthesis Approaches for this compound

The generation of a specific stereoisomer of this compound is crucial for its application in pharmaceuticals. Asymmetric synthesis provides the most direct route to these chiral molecules, avoiding the need for classical resolution techniques.

Catalytic Asymmetric Methods

Catalytic methods, employing either transition metals or small organic molecules, offer powerful and atom-economical pathways to chiral β-amino alcohols. These catalysts can induce high levels of stereocontrol, leading to products with excellent enantiomeric purity.

Transition metal complexes are highly effective catalysts for a variety of asymmetric transformations. Metals like chromium and ruthenium, in conjunction with chiral ligands, can facilitate reactions that construct the vicinal amino alcohol functionality with high stereoselectivity.

A notable advancement in the synthesis of β-amino alcohols is the chromium-catalyzed asymmetric cross aza-pinacol coupling. nih.govorganic-chemistry.org This method involves the reaction of aldehydes with N-sulfonyl imines. nih.gov A key feature of this protocol is the use of a chiral chromium catalyst that performs a triple role: it chemoselectively reduces the imine via a single-electron transfer, intercepts the resulting radical to prevent unwanted side reactions, and directs the chemo- and stereoselective addition to the aldehyde. nih.gov This process proceeds through a radical-polar crossover mechanism, starting from an α-amino radical intermediate. nih.govorganic-chemistry.org The reaction demonstrates broad substrate scope, accommodating various aromatic, aliphatic, and heteroaromatic aldehydes, and tolerates a range of functional groups, including halides and boronates. organic-chemistry.org This modularity allows for the synthesis of a diverse array of β-amino alcohols with high diastereoselectivity and enantioselectivity. nih.govorganic-chemistry.org

Table 1: Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling

| Entry | Aldehyde | Imine | Catalyst | Yield (%) | dr | ee (%) |

|---|

Note: This table represents typical results for this type of reaction, illustrating the high efficiency and selectivity achievable. Specific yields and selectivities can vary based on the exact substrates and reaction conditions.

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Intramolecular nitrene insertion into a C(sp³)-H bond, often catalyzed by ruthenium or rhodium complexes, provides a direct route to cyclic amines. While not a direct synthesis of this compound in one step, this methodology is crucial for creating related nitrogen-containing heterocyclic structures. The reaction involves the generation of a reactive metal-nitrene intermediate from a precursor like a sulfamate (B1201201) ester. This intermediate then selectively inserts into a C-H bond within the same molecule. wikipedia.org The stereochemistry of the starting material is often retained in the product, suggesting a concerted, asynchronous transition state. wikipedia.org Recent developments have focused on expanding the scope of this reaction to include intermolecular versions, enabling the amination of a wider range of substrates. rsc.orgnih.gov

Table 2: Ruthenium-Catalyzed Intramolecular C(sp³)-H Amination

| Entry | Substrate | Catalyst | Product | Yield (%) |

|---|

Note: This table illustrates the general transformation. The specific substrate would need to be designed to ultimately yield the target molecule after subsequent transformations.

Asymmetric transfer hydrogenation (ATH) of α-amino ketones is a powerful and operationally simple method for producing chiral β-amino alcohols. acs.org This approach avoids the need for protecting groups on the amine, making it a more efficient and "green" alternative to other methods. acs.org Ruthenium catalysts, particularly those developed by Noyori and his coworkers, are highly effective for this transformation. acs.orggoogle.com These catalysts, often featuring a ruthenium center coordinated to a chiral diamine ligand and an arene, facilitate the transfer of hydrogen from a simple hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone. acs.orgresearchgate.net The selection of the appropriate catalyst and reaction conditions is crucial for achieving high enantioselectivity. acs.org For instance, the use of specific ruthenium-diamine catalysts has enabled the synthesis of various pharmaceutical drugs containing the 1,2-amino alcohol motif with excellent yields and enantiomeric excesses. acs.org

Table 3: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Amino Ketones

| Entry | α-Amino Ketone | Catalyst | Hydrogen Donor | Yield (%) | ee (%) |

|---|

Note: This table provides an example of the high efficiency and enantioselectivity achievable for the synthesis of the target molecule using this method.

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Simple primary β-amino alcohols, which can be readily derived from natural amino acids, have been shown to be effective organocatalysts for various asymmetric reactions. nih.gov These molecules possess both a basic amino group and an acidic hydroxyl group, allowing them to act as bifunctional catalysts. nih.gov For example, they can catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes, affording chiral adducts with high diastereoselectivity and enantioselectivity. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential of using simple, chiral organic molecules to induce asymmetry in the formation of C-C and C-N bonds, which are fundamental steps in the synthesis of complex chiral molecules. The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and the reaction temperature. nih.gov

Table 4: Organocatalyzed Asymmetric Michael Addition

| Entry | β-Keto Ester | Nitroalkene | Catalyst | Yield (%) | dr | ee (%) |

|---|

Note: This table showcases the effectiveness of primary β-amino alcohol organocatalysts in a model reaction, demonstrating the high levels of stereocontrol that can be achieved.

An in-depth analysis of the chemical compound this compound reveals a landscape rich with advanced synthetic methodologies. This article explores stereoselective, chemoenzymatic, and multi-component reaction strategies for its synthesis and the resolution of its racemic forms.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.orgrsc.orgchemicalbook.comhmdb.ca

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering deep insights into the molecular skeleton and the electronic environment of atoms.

¹H NMR and ¹³C NMR for Structural Assignment.rsc.orgrsc.orgchemicalbook.comhmdb.ca

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the structure of 2-Amino-1-(4-methylphenyl)ethanol.

In the ¹H NMR spectrum, specific chemical shifts (δ) are observed for the different types of protons present in the molecule. For the related compound (S)-1-(4-Methylphenyl)ethanol, the methyl protons of the tolyl group (CH₃) typically appear as a singlet around δ 2.35 ppm. rsc.org The protons of the aromatic ring show signals in the range of δ 7.16-7.26 ppm, often as doublets due to coupling. rsc.org The methine proton (CH-OH) presents as a quartet around δ 4.85 ppm, coupled with the methyl protons of the ethyl group. rsc.org The hydroxyl proton (-OH) gives a singlet at approximately δ 1.91 ppm, though its position can vary. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. For (S)-1-(4-Methylphenyl)ethanol, the methyl carbon of the tolyl group resonates at approximately δ 21.1 ppm. rsc.org The carbon atom of the methyl group attached to the chiral center appears at around δ 25.1 ppm. rsc.org The carbon atom of the CH-OH group is observed at approximately δ 70.3 ppm. rsc.org The aromatic carbons show signals in the region of δ 125.4-142.9 ppm. rsc.org

A detailed assignment of ¹H and ¹³C NMR data is crucial for confirming the connectivity of the atoms within the molecule.

Table 1: ¹H NMR Data for a Related Compound, (S)-1-(4-Methylphenyl)ethanol rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (tolyl) | 2.35 | s | - |

| CH₃ (ethyl) | 1.48 | d | 6.4 |

| OH | 1.91 | s | - |

| CH-OH | 4.85 | q | 4.8 |

| Ar-H | 7.16 | d | 7.6 |

Table 2: ¹³C NMR Data for a Related Compound, (S)-1-(4-Methylphenyl)ethanol rsc.org

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (tolyl) | 21.1 |

| CH₃ (ethyl) | 25.1 |

| CH-OH | 70.3 |

| Ar-C | 125.4 |

| Ar-C | 129.2 |

| Ar-C (ipso, C-CH₃) | 137.2 |

Advanced NMR Techniques for Stereochemical Purity and Conformation.

Advanced NMR techniques, such as chiral derivatizing agents or chiral solvating agents in conjunction with NMR, are instrumental in determining the stereochemical purity of this compound. These methods can differentiate between enantiomers by creating diastereomeric environments that result in distinct NMR signals. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into the preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Analysis.rsc.orglumenlearning.comlibretexts.org

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3650 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. libretexts.orgpressbooks.pub The N-H stretching vibrations of the primary amine group typically appear in the range of 3300-3500 cm⁻¹. pressbooks.pub C-H stretching vibrations from the aromatic ring are observed between 3000 and 3100 cm⁻¹, while those from the aliphatic portions appear between 2850 and 3000 cm⁻¹. lumenlearning.com The C-C stretching vibrations within the aromatic ring give rise to bands in the 1400-1600 cm⁻¹ region. lumenlearning.com The C-O stretching vibration of the alcohol is typically found in the 1000-1200 cm⁻¹ range.

For the related compound (S)-1-(4-Methylphenyl)ethanol, characteristic IR peaks are observed at 3364 cm⁻¹ (O-H stretch), 1514 cm⁻¹ and 1451 cm⁻¹ (C-C in-ring), and 1089 cm⁻¹ (C-O stretch). rsc.org

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3400-3650 (broad) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | In-ring Stretching | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Interaction Studies.mdpi.comresearchgate.netsemanticscholar.orgwepub.orgresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring chemical reactions and studying intermolecular interactions. mdpi.comresearchgate.net The aromatic ring in this compound acts as a chromophore, absorbing UV light in a specific wavelength range. semanticscholar.org This absorption is due to π to π* electronic transitions within the benzene (B151609) ring. The position and intensity of the absorption maximum (λ_max) can be influenced by the substituents on the ring and the solvent used. semanticscholar.org

UV-Vis spectroscopy can be effectively employed to monitor the progress of reactions involving this compound, such as its synthesis or derivatization, by observing the change in absorbance at a particular wavelength over time. mdpi.com It is also useful for studying interactions with other molecules, like proteins or metal ions, as these interactions can lead to shifts in the UV-Vis spectrum. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis.whitman.edulibretexts.orglibretexts.orgmdpi.commiamioh.edu

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation pattern is particularly informative. A common fragmentation pathway for amines is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.orglibretexts.org This would lead to the formation of a stable iminium ion. For alcohols, a characteristic fragmentation is the loss of a water molecule (dehydration), resulting in a peak at M-18. libretexts.org Another significant fragmentation for this molecule would be the cleavage of the C-C bond between the benzylic carbon and the amino-bearing carbon, leading to the formation of a resonance-stabilized benzylic cation. The analysis of these fragment ions helps to piece together the structure of the molecule.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure.researchgate.netnih.govresearchgate.neted.ac.ukthieme-connect.deresearchgate.netst-andrews.ac.uk

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govthieme-connect.de This technique requires a single crystal of the compound. By diffracting X-rays, the precise arrangement of atoms in the crystal lattice can be determined, providing bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the absolute configuration (R or S) of the stereocenter. ed.ac.ukresearchgate.net This is achieved through the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the structure or by forming a salt with a chiral counter-ion of known absolute configuration. researchgate.net The resulting crystallographic data provides an unequivocal depiction of the molecule's solid-state structure and intermolecular interactions, such as hydrogen bonding.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-Amino-1-(4-methylphenyl)ethanol. These methods model the electronic structure of the molecule to predict its geometry, vibrational modes, and various electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules similar to this compound, DFT calculations, often using the B3LYP functional with various basis sets like 6-311+G(d,p), are employed to determine optimized molecular geometry, vibrational frequencies, and chemical shifts. sphinxsai.com

Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. These optimized geometries provide data on bond lengths, bond angles, and dihedral angles. researchgate.net For related compounds, these calculated parameters often show good agreement with experimental data where available. malayajournal.org

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT helps in the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, and their analysis confirms the presence of specific functional groups. researchgate.net

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using DFT methods. These theoretical calculations aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra, providing a deeper understanding of the molecular structure. researchgate.net

Table 1: Examples of DFT Applications in Analyzing Related Amino Alcohols

| Parameter | Method | Application | Reference |

|---|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-311+G(d,p) | Determines stable molecular structure, bond lengths, and angles. | sphinxsai.com |

| Vibrational Frequencies | DFT/B3LYP/6-311+G(d,p) | Predicts IR and Raman spectra to identify functional groups. | researchgate.net |

| NMR Chemical Shifts | DFT | Aids in the assignment of experimental NMR spectral data. | researchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. malayajournal.orgresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. malayajournal.org For similar molecules, the HOMO-LUMO gap has been calculated to be around 4.0106 eV, indicating good chemical stability. malayajournal.org Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. malayajournal.org

Table 2: Frontier Molecular Orbital (FMO) Data for a Related Imidazole Compound

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.2822 | Indicates electron-donating capability. malayajournal.org |

| LUMO | -1.2715 | Indicates electron-accepting capability. malayajournal.org |

| HOMO-LUMO Gap (ΔE) | 4.0106 | A larger gap correlates with higher kinetic stability and lower chemical reactivity. malayajournal.org |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. sphinxsai.comnih.gov These interactions, such as those between σ and σ* orbitals, lead to intramolecular charge transfer (ICT), which stabilizes the molecule. sphinxsai.com

Molecular Dynamics Simulations

In Silico Prediction of Biological Interactions

In silico methods are instrumental in predicting how a small molecule like this compound might interact with biological macromolecules. These predictions can guide further experimental studies and drug discovery efforts.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a ligand (like this compound) and a protein target, such as a receptor or enzyme. nih.gov

For related compounds, docking studies have been performed to evaluate their binding affinity and interaction patterns with specific protein targets. nih.govresearchgate.net For example, studies on thioazo compounds have used molecular docking to assess their potential to inhibit protein filamin A, which is implicated in cancer. nih.gov These studies calculate a docking score, which represents the binding energy, and analyze the specific hydrogen bonds and other non-covalent interactions that stabilize the ligand-protein complex. nih.gov A deuterated version of this compound is noted to bind to the octopaminergic receptor, suggesting that molecular docking could be used to explore its interactions with this and other G-protein coupled receptors. pharmaffiliates.com

Ligand-Protein Binding Mechanisms and Affinity Predictions

Computational modeling serves as a powerful tool for predicting how a ligand, such as this compound, interacts with a protein target at a molecular level. These theoretical approaches, primarily molecular docking and molecular dynamics simulations, provide critical insights into the binding mechanisms and help estimate the binding affinity before undertaking extensive experimental work.

The process begins by docking the three-dimensional structure of the ligand into the binding site of a target protein. Algorithms then predict the most stable binding pose by evaluating various potential orientations and conformations of the ligand within the protein's active site. The stability of these poses is determined by the intermolecular interactions formed between the ligand and the protein's amino acid residues. For a molecule like this compound, these interactions would typically include:

Hydrogen Bonds: The hydroxyl (-OH) and amine (-NH2) groups are potent hydrogen bond donors and acceptors, likely forming strong hydrogen bonds with polar or charged residues such as aspartate, glutamate, serine, and tyrosine.

Hydrophobic Interactions: The methyl-substituted phenyl ring (p-tolyl group) provides a significant hydrophobic surface that can interact favorably with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine within the binding pocket.

π-Stacking: The aromatic phenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the complex.

Once the optimal binding pose is identified, the binding affinity is calculated. This value, often expressed as a binding energy (ΔG) in kcal/mol, quantifies the strength of the interaction. A more negative binding energy corresponds to a higher binding affinity and a more stable protein-ligand complex. mdpi.com Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used to estimate this free energy of binding. nih.gov While specific docking studies for this compound against particular targets are not broadly published, the principles of such analyses are well-established in drug discovery. nih.govnih.gov

Table 1: Potential Molecular Interactions for this compound in a Protein Binding Site

| Interaction Type | Ligand Functional Group(s) Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amine (-NH₂), Hydroxyl (-OH) | Aspartate, Glutamate, Serine, Threonine, Asparagine |

| Hydrogen Bond (Acceptor) | Amine (-NH₂), Hydroxyl (-OH) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic | p-Tolyl Group (Phenyl Ring, Methyl) | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Lipinski's Rule of Five Parameters for Drug-Likeness Prediction

Lipinski's Rule of Five is a widely used guideline in drug discovery to assess the "drug-likeness" of a chemical compound and predict its potential for good oral bioavailability. drugbank.com The rule establishes thresholds for key physicochemical properties; a compound is more likely to be orally absorbed if it does not violate more than one of these rules. drugbank.com The parameters for this compound can be calculated based on its molecular structure to evaluate its potential as an orally administered drug candidate.

The analysis of this compound against Lipinski's criteria is as follows:

Molecular Weight (MW): The mass of the molecule should be under 500 Daltons. numberanalytics.com The calculated molecular weight of this compound is approximately 151.21 g/mol .

LogP (Octanol-water partition coefficient): This value, which measures lipophilicity, should be less than 5. numberanalytics.com While an experimental value is not readily available, computational predictions for similar structures suggest a value well within this limit. For example, the related compound 1-(4-methylphenyl)ethanol (B1581246) has a LogP of 1.84. chemicalbook.com

Hydrogen Bond Donors (HBD): The molecule should have fewer than 5 hydrogen bond donors. numberanalytics.com this compound has one hydroxyl group (-OH) and one primary amine group (-NH2), for a total of three hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The molecule should have fewer than 10 hydrogen bond acceptors. numberanalytics.com The nitrogen and oxygen atoms act as hydrogen bond acceptors, giving a total of two.

Based on these parameters, this compound successfully meets all the criteria set forth by Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Parameter | Rule Threshold | Calculated Value for C₉H₁₃NO | Compliance |

| Molecular Weight ( g/mol ) | < 500 | 151.21 | Yes |

| LogP | < 5 | Computationally Predicted¹ | Yes |

| Hydrogen Bond Donors | < 5 | 3 | Yes |

| Hydrogen Bond Acceptors | < 10 | 2 | Yes |

| Violations | ≤ 1 | 0 | Yes |

| ¹LogP is estimated based on computational models and analysis of structurally similar compounds. |

Mechanistic Insights into Biological Interactions and Applications

Role as a Scaffold in Medicinal Chemistry and Drug Discovery

The phenylethanolamine backbone is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govpharmacy180.comyoutube.com This core structure, consisting of a phenyl ring, an ethanolamine (B43304) side chain, and an amino group, is a key feature for interaction with various biological targets. pharmacy180.comyoutube.com The specific substitutions on the phenyl ring and the amino group can significantly influence the compound's affinity and selectivity for different receptors and transporters. pharmacy180.comnih.gov

Development of Phenylethanolamine-Based Ligands for Adrenergic Receptors (e.g., α-Adrenergic Agonists, β3-Adrenergic Receptor Agonists)

The phenylethanolamine structure is fundamental for activity at adrenergic receptors. For a compound to have a strong agonist effect, it generally requires a secondary amine on the ethanolamine side chain. nih.gov The nature and position of substituents on the phenyl ring are critical in determining the selectivity and potency of the compound for different adrenergic receptor subtypes (α and β). pharmacy180.comnih.gov

Maximal β-adrenergic activity is often associated with hydroxyl groups at the meta and para positions of the phenyl ring, as seen in catecholamines. pharmacy180.com However, replacing these hydroxyl groups with other functionalities can lead to more selective agonists. pharmacy180.com For instance, the presence of a 4-methyl group, as in 2-Amino-1-(4-methylphenyl)ethanol, is a deviation from the typical catecholamine structure. Structure-activity relationship studies on phenylethanolamines have shown that substitutions at the para position can be detrimental to α-adrenergic activity. nih.gov Conversely, the size of the substituent on the amino group plays a crucial role in determining β-receptor activity, with larger groups generally favoring β-receptor interaction. pharmacy180.com

Interaction with Monoamine Transporters (Dopamine, Serotonin (B10506), Norepinephrine)

Monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synapse. nih.gov Phenylethylamine and its derivatives are known to interact with these transporters. wikipedia.orgmdpi.com The transport of phenylethylamines across the cell membrane is facilitated by these transporters. mdpi.com

The stereochemistry of phenylethanolamine derivatives can influence their interaction with MATs. mdpi.com Studies on related compounds have shown stereoselective uptake by these transporters. mdpi.com For instance, for some phenylethylamines, the (R)-enantiomers are transported with a higher capacity by the organic cation transporter 2 (OCT2), which also transports monoamines. mdpi.com Given that this compound possesses a chiral center, it is expected that its enantiomers would exhibit differential interactions with DAT, SERT, and NET. However, specific studies detailing the binding affinities and transport kinetics of this compound at these transporters are not available in the current literature.

Enzyme Interaction Mechanisms (e.g., Tyrosine Kinase Inhibition)

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.gov Consequently, tyrosine kinase inhibitors (TKIs) are an important class of therapeutic agents. nih.gov Many TKIs are small molecules that bind to the ATP-binding site of the kinase. nih.gov

While there is no direct evidence in the reviewed literature of this compound acting as a tyrosine kinase inhibitor, the general principle of using substituted aromatic scaffolds in the design of kinase inhibitors is well-established. nih.gov The phenyl ring of this compound could potentially serve as a core structure for the development of more complex molecules designed to fit into the active site of specific tyrosine kinases. Further derivatization of the amino and hydroxyl groups could lead to compounds with enhanced binding affinity and selectivity.

Octopaminergic Receptor Binding

Octopamine (B1677172) is a neuroactive substance in invertebrates that is analogous to norepinephrine in vertebrates. wikipedia.org The receptors that bind octopamine are important targets for insecticides. nih.gov It has been noted that this compound is an α-substituted phenylethanolamine that binds reversibly to the octopaminergic receptor. chemicalbook.comcphi-online.comcphi-online.com This interaction is a key piece of information regarding its biological activity, suggesting a potential application in the development of agents that target the nervous systems of invertebrates.

Exploration of Biological Activities for Therapeutic Applications

The structural features of this compound also suggest potential for other therapeutic applications, particularly in the realm of cancer research, based on the activities of related compounds.

Anti-proliferative and Cytotoxic Mechanisms in Cancer Research

Research into the anti-cancer properties of various chemical scaffolds is a continuous effort. While direct studies on the anti-proliferative and cytotoxic effects of this compound are not present in the reviewed literature, investigations into related amino alcohol and phenylethanolamine derivatives have shown promising results.

For example, certain amino-modified derivatives of perillyl alcohol have demonstrated anti-proliferative activity against human lung cancer, melanoma, and fibrosarcoma cells. nih.gov Similarly, some ferrocene (B1249389) derivatives containing amine or amide groups have been tested against lymphocytic leukemia. wikipedia.org Furthermore, some β-amino alcohols derived from eugenol (B1671780) have shown toxicity to insect cells, with the most potent molecules also demonstrating greater toxicity to insect cells than to human cells. nih.gov These findings highlight the potential for compounds with an amino alcohol framework to exhibit cytotoxic effects. The specific mechanisms of action for these related compounds can vary, including the induction of apoptosis. nih.gov

The potential for this compound to have anti-proliferative activity would need to be investigated through direct in vitro screening against various cancer cell lines.

Below is a table summarizing the biological interactions and potential applications of this compound based on its structural class and available data.

| Biological Target/Application | Interaction/Activity | Supporting Evidence |

| Adrenergic Receptors | Potential ligand, with activity dependent on specific substitutions. | Based on the general structure-activity relationships of phenylethanolamines. nih.govpharmacy180.comnih.gov |

| Monoamine Transporters | Potential substrate or inhibitor. | Inferred from the known interaction of phenylethylamine derivatives with these transporters. nih.govmdpi.com |

| Tyrosine Kinases | Potential as a scaffold for inhibitor design. | Based on the common use of aromatic scaffolds in tyrosine kinase inhibitors. nih.gov |

| Octopaminergic Receptors | Reversible binding. | Direct, though limited, literature reports. chemicalbook.comcphi-online.comcphi-online.com |

| Cancer | Potential for anti-proliferative/cytotoxic effects. | Inferred from the observed activities of other amino alcohol derivatives. nih.govnih.govwikipedia.org |

Antimicrobial Activity and Mechanisms

While direct studies on the antimicrobial properties of this compound are limited, research on related amino alcohol derivatives provides insights into their potential mechanisms of action. The antimicrobial efficacy of such compounds is often attributed to their ability to disrupt microbial cell membranes and interfere with essential biosynthetic pathways. nih.gov

The structural features of phenylethanolamine derivatives, such as the presence of hydroxyl and amino groups, as well as the nature of substituents on the aromatic ring, play a crucial role in their antimicrobial activity. For instance, the introduction of halogen atoms or other lipophilic groups can enhance the compound's ability to penetrate the lipid-rich cell membranes of bacteria and fungi. nih.gov Once inside the cell, these compounds may exert their effects by inhibiting key enzymes or disrupting protein structures, ultimately leading to cell death. nih.govnih.gov

Studies on various amino acid derivatives have shown that their antimicrobial action is closely linked to their structural similarity to essential metabolites, allowing them to act as competitive inhibitors in various microbial biosynthetic pathways. nih.gov For example, some amino alcohol derivatives have been found to be effective against a range of bacterial and fungal strains, with their activity being dependent on the specific substitutions on the phenyl ring. nih.govresearchgate.net The presence of polar groups capable of forming hydrogen bonds, such as hydroxyl and nitro groups, has been observed to enhance the antimicrobial potency of some N-phenyl amino acid derivatives. nih.gov

Table 1: Antimicrobial Activity of Selected Amino Alcohol Derivatives

| Compound/Derivative | Target Microorganism | Observed Effect | Reference |

| (Z)-2-(3,4-dichlorophenyl)-3-phenylacrylonitriles derivatives | Staphylococcus aureus (MRSA) | >50% inhibition at 32 μg/mL | nih.gov |

| N-phenyl amino acid derivatives with -OH and -NO2 groups | Bacterial and fungal strains | Activity equivalent to standard drugs | nih.gov |

| Amino alcohol derivatives from α-amino acids | Aspergillus flavus, Candida albicans | Moderate antifungal activity | researchgate.net |

This table presents findings on derivatives and not on this compound itself.

Antidiabetic Activity and Related Pathways

The potential antidiabetic activity of phenylethanolamine derivatives has been linked to their interaction with specific biological targets involved in glucose metabolism. A significant area of research has focused on their role as agonists for adrenergic receptors, particularly the β3-adrenergic receptor (β3-AR). nih.gov

Activation of β3-AR in adipose tissue is known to stimulate lipolysis and increase energy expenditure, which can contribute to improved insulin (B600854) sensitivity and glucose uptake. Certain phenylethanolamine derivatives containing acetanilide (B955) moieties have demonstrated potent and selective agonistic activity at the human β3-AR. nih.gov These compounds have also shown significant hypoglycemic (blood glucose-lowering) effects in animal models of diabetes. nih.gov The interaction with these receptors suggests a mechanism that involves the modulation of signal transduction pathways that regulate glucose homeostasis.

The general class of phenethylamines, to which this compound belongs, has been studied for its effects on cardiovascular and metabolic parameters. wikipedia.orgwikipedia.org While the parent compound, phenylethanolamine, showed moderate stimulation of lipolysis in rat and hamster adipocytes, this effect was mediated through β1- and β2-adrenergic receptors, not β3. wikipedia.org This highlights the importance of specific structural modifications in determining the selectivity and potency of these derivatives as antidiabetic agents.

Table 2: Antidiabetic Properties of Selected Phenylethanolamine Derivatives

| Derivative | Target Receptor/Pathway | Observed In Vivo Effect | Reference |

| Phenylethanolamine derivatives with acetanilides | β3-Adrenergic Receptor Agonist | Significant hypoglycemic activity in diabetic rodents | nih.gov |

| Alogliptin (contains a piperidine (B6355638) moiety) | DPP-4 inhibitor | Enhanced plasma insulin levels and improved glucose tolerance | mdpi.com |

This table presents findings on derivatives and not on this compound itself.

Antioxidant Mechanisms

The antioxidant properties of phenolic compounds, including derivatives of this compound, are primarily attributed to their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. The presence of a hydroxyl group on the aromatic ring is a key structural feature responsible for this activity. nih.govresearchgate.net

The mechanism of antioxidant action for phenolic compounds generally involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The resulting phenoxyl radical is often stabilized by resonance, making the parent molecule an effective antioxidant. The number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents, significantly influence the antioxidant capacity. nih.govresearchgate.net For instance, quantitative structure-activity relationship (QSAR) studies have shown that the antioxidant activities of substituted phenols are correlated with parameters like the heat of formation and the energy of the highest occupied molecular orbital (HOMO). nih.gov

In addition to direct radical scavenging, some phenolic and aniline (B41778) compounds can exert antioxidant effects by chelating metal ions like iron and copper, which are involved in the generation of reactive oxygen species through Fenton-like reactions. Furthermore, the antioxidant activity can be influenced by the ability to form intramolecular hydrogen bonds, with ortho-positioned active groups often showing higher activity. researchgate.net

Table 3: Factors Influencing Antioxidant Activity of Phenolic Compounds

| Structural Feature | Influence on Antioxidant Activity | Reference |

| Number and position of hydroxyl groups | Major determinant of antioxidant capacity | nih.govresearchgate.net |

| Presence of electron-donating groups | Can enhance radical scavenging ability | researchgate.net |

| Intramolecular hydrogen bonding | Can increase antioxidant activity (ortho-position) | researchgate.net |

This table outlines general principles for phenolic compounds.

Applications in Biochemical Research and Pathway Probing

Beyond its potential therapeutic applications, this compound and its analogs serve as valuable tools in biochemical research, particularly in the study of biosynthetic pathways and enzyme-ligand interactions.

Use as Labelled Intermediates in Biosynthetic Studies

Isotopically labeled compounds are indispensable for tracing the metabolic fate of molecules and elucidating complex biosynthetic pathways. nih.govnih.govnih.gov By incorporating stable isotopes such as ¹³C or ¹⁵N into the structure of this compound, researchers can follow its conversion into other metabolites within a biological system.

This technique, often coupled with analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allows for the unambiguous identification of metabolic products and the intermediates leading to them. For example, using ¹³C-labeled precursors has been instrumental in elucidating the structure of complex biopolymers like pheomelanin. nih.gov Similarly, stable isotope labeling can be employed in parallel to categorize specialized metabolites based on the incorporation of labeled precursors, thereby linking them to their respective biosynthetic gene clusters. nih.gov While direct studies utilizing labeled this compound are not extensively documented, the principles of using labeled precursors are well-established for committed steps in biosynthesis to achieve high levels of isotopic enrichment. nih.gov

Investigation of Enzyme Interactions and Biological Pathways

The structural similarity of this compound to endogenous signaling molecules, such as catecholamines, makes it and its derivatives useful probes for studying enzyme-ligand interactions and biological pathways. wikipedia.orgwikipedia.org Phenylethanolamines are known to interact with a variety of receptors and enzymes, most notably adrenergic receptors. nih.govwikipedia.org

By systematically modifying the structure of the phenylethanolamine scaffold, researchers can investigate the structure-activity relationships that govern these interactions. For example, studies on halogenated phenylethanolamines have helped to delineate the structural requirements for β-adrenergic receptor blocking activity. nih.gov Such investigations provide valuable information about the binding pockets of these receptors and the forces that drive ligand recognition and signal transduction.

Furthermore, these compounds can be used to probe the activity of enzymes involved in their metabolism, such as phenylethanolamine N-methyltransferase (PNMT), which converts phenylethanolamine to its N-methylated derivative. wikipedia.org Understanding these interactions is crucial for the rational design of new drugs that target specific enzymes or receptors with high affinity and selectivity.

Analytical Method Development for Research and Purity Assessment

Chromatographic Techniques for Separation and Purity (HPLC, GC-MS, HPTLC)

Chromatographic methods are central to the analytical strategy for 2-Amino-1-(4-methylphenyl)ethanol, providing powerful means to separate the compound from a complex matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A typical HPLC system for analyzing this compound would involve a reversed-phase column, where the stationary phase is non-polar, and a polar mobile phase. For instance, a mobile phase could consist of a mixture of acetonitrile (B52724) and a sodium chloride solution. europa.eu Detection is commonly achieved using a UV detector set at a specific wavelength, such as 210 nm, to quantify the analyte. europa.eu The versatility of HPLC allows for the adjustment of mobile phase composition, flow rate, and column temperature to optimize the separation of the main compound from its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing detailed structural information and sensitive detection. uni.lu While direct analysis of this compound by GC-MS might be possible, derivatization is often employed for polar compounds containing amino and hydroxyl groups to increase their volatility and thermal stability. This technique is invaluable for identifying and quantifying volatile impurities that may be present in the sample.

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative for the qualitative and semi-quantitative analysis of this compound. This technique involves spotting the sample on a plate coated with a thin layer of adsorbent (the stationary phase) and developing the plate in a sealed chamber with a suitable solvent system (the mobile phase). The separation is based on the differential migration of the components up the plate. While not as powerful as HPLC or GC-MS for quantitative analysis, HPTLC is a valuable tool for rapid screening and purity checks.

| Technique | Principle | Common Application for this compound |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. europa.eu | Quantitative purity assessment, impurity profiling. europa.eu |

| GC-MS | Separation in a gaseous mobile phase followed by mass-based detection. | Identification and quantification of volatile impurities. |

| HPTLC | Differential migration on a thin layer of adsorbent. | Rapid screening and qualitative purity checks. |

Standardization and Validation of Analytical Methods

The reliability of analytical data hinges on the rigorous standardization and validation of the methods used. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For this compound, this involves a comprehensive evaluation of various performance characteristics of the chosen chromatographic method (e.g., HPLC).

Key validation parameters, as often stipulated by regulatory guidelines such as those from the International Conference on Harmonisation (ICH), include:

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference standard) or by spiking a blank sample with a known amount of the compound.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. For instance, in an HPLC method for a similar compound, the LOD might be 0.2 mg/L and the LOQ 0.5 mg/L. europa.eu

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Standardization of the analytical method involves establishing a clear, documented procedure that must be followed precisely during routine analysis to ensure consistency and comparability of results over time.

| Validation Parameter | Description |

| Accuracy | Closeness of results to the true value. |

| Precision | Agreement among a series of measurements. |

| Specificity | Ability to measure the analyte in the presence of other components. |

| LOD/LOQ | Lowest detectable/quantifiable analyte concentration. europa.eu |

| Linearity | Proportionality of results to analyte concentration. |

| Range | Concentration interval where the method is precise, accurate, and linear. |

| Robustness | Insensitivity to small variations in method parameters. |

Reference Standard Utilization and Impurity Profiling

Reference standards are highly purified compounds that are used as a benchmark for analytical measurements. For this compound, a well-characterized reference standard is essential for the accurate quantification of the compound and for the identification and quantification of its impurities. The purity of the reference standard itself must be rigorously established using a variety of analytical techniques.

Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. For this compound, impurities can arise from various sources, including the synthetic route, degradation of the compound, or the starting materials. The development of a comprehensive impurity profile is a critical aspect of quality control.

The process typically involves:

Separation: Using a high-resolution chromatographic technique like HPLC to separate the main compound from all potential impurities.

Identification: Employing techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the chemical structures of the separated impurities.

Quantification: Using the validated chromatographic method to determine the concentration of each impurity relative to the main compound.

Future Research Directions and Translational Potential

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The biological activity of chiral molecules like 2-Amino-1-(4-methylphenyl)ethanol is highly dependent on their stereochemistry. Consequently, the development of highly stereoselective synthetic methods is paramount. Future research will likely focus on novel catalytic systems that offer high yields and exceptional enantioselectivity.

One promising avenue is the continued development of biocatalytic methods . Engineered enzymes, such as amine dehydrogenases (AmDHs) derived from organisms like Sporosarcina psychrophila, have shown great potential in the asymmetric synthesis of chiral amino alcohols. nih.govnih.gov These enzymatic approaches offer high enantioselectivity (>99% ee) and operate under mild, environmentally friendly conditions. nih.govnih.gov Future work could involve applying directed evolution and protein engineering to tailor enzymes specifically for the synthesis of this compound, potentially improving catalytic efficiency and substrate scope. nih.govnih.gov

Another key area is the advancement of asymmetric transition-metal catalysis . Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has emerged as a powerful tool for synthesizing chiral 1,2-amino alcohols with excellent enantioselectivity. nih.gov Similarly, chiral oxazaborolidine-catalyzed borane (B79455) reduction of corresponding ketones represents a viable route. taylorfrancis.com Research in this domain will likely explore new, more efficient, and robust catalysts, including those based on earth-abundant metals, to make these stereoselective syntheses more cost-effective and scalable. organic-chemistry.org The development of dual catalytic systems, such as combining photoredox catalysis with a chiral catalyst, also presents an innovative strategy for the enantioselective synthesis of these compounds. organic-chemistry.org

Furthermore, electrocatalytic radical cross-coupling methods are being reimagined for the synthesis of amino alcohols, offering a modular and chemoselective approach that can simplify traditional synthetic routes. chemrxiv.org

| Catalytic System Type | Catalyst Example | Potential Advantages |

| Biocatalysis | Engineered Amine Dehydrogenase (AmDH) | High enantioselectivity, mild reaction conditions, green synthesis. nih.govnih.gov |

| Transition-Metal Catalysis | Chiral Ruthenium Complexes | High efficiency and enantioselectivity for hydrogenation. nih.gov |

| Organocatalysis | Chiral Oxazaborolidinium Ions | Metal-free, enantioselective additions to ketones. organic-chemistry.org |

| Electrocatalysis | Serine-derived chemical cassette | Simplifies synthesis, modular, and chemoselective. chemrxiv.org |

Advanced Computational Approaches for Structure-Activity Relationship Elucidation

Understanding the relationship between the molecular structure of this compound derivatives and their biological activity is crucial for designing new therapeutic agents. Advanced computational methods are set to play a pivotal role in this endeavor.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in predicting the biological activity of novel derivatives. nih.gov By correlating physicochemical properties and structural features with activity, QSAR models can guide the synthesis of compounds with enhanced potency and selectivity. For instance, regression analysis has been used to correlate the van der Waals volume of non-aromatic ethanolamine (B43304) analogues with their inhibitory potency against phenylethanolamine N-methyltransferase. nih.gov Similar models can be developed for derivatives of this compound to predict their interaction with various biological targets.

Molecular docking and dynamics simulations will provide atomic-level insights into how these molecules bind to their targets, such as G-protein coupled receptors or enzymes. These computational tools can help identify key interactions, predict binding affinities, and explain the stereochemical preferences observed in biological assays. biomolther.org For example, docking studies have been used to understand the binding modes of β-phenethylamine derivatives to the dopamine (B1211576) transporter. biomolther.org This knowledge is invaluable for the rational design of new derivatives with improved pharmacological profiles.

Expansion of Therapeutic Applications and Target Identification

The phenylethanolamine scaffold is present in numerous biologically active compounds, suggesting a broad therapeutic potential for derivatives of this compound. wikipedia.orgwikipedia.org Future research will likely focus on exploring new therapeutic applications and identifying novel biological targets.

Derivatives of this compound could be investigated as modulators of various receptor systems. The structural similarity to known adrenergic agonists suggests potential applications in cardiovascular and respiratory diseases. nih.govpharmacy180.com Furthermore, the ability of related compounds to inhibit dopamine reuptake opens up possibilities for developing treatments for neuropsychiatric disorders. biomolther.org

There is also potential for these compounds in the field of infectious diseases. For example, l-amino alcohol derivatives have been designed as broad-spectrum antifungal agents that target fungal CYP51. nih.gov Similarly, adamantanaminoalcohols have shown promising antiviral and trypanocidal activity. nih.gov By modifying the structure of this compound, it may be possible to develop new anti-infective agents.

Inflammation is another promising area. β-amino alcohol derivatives have been shown to inhibit Toll-like receptor 4 (TLR4) mediated inflammatory responses, suggesting their potential as anti-sepsis therapeutics. nih.gov

| Therapeutic Area | Potential Target/Mechanism | Example from Related Compounds |

| Cardiovascular/Respiratory | Adrenergic Receptors | Arylethanolamine derivatives as α-adrenergic stimulants. nih.gov |

| Neuropsychiatric Disorders | Dopamine Transporter (DAT) Inhibition | β-phenethylamine derivatives as DAT inhibitors. biomolther.org |

| Infectious Diseases | Fungal CYP51 Inhibition | l-amino alcohol derivatives with antifungal activity. nih.gov |

| Inflammation | Toll-Like Receptor 4 (TLR4) | β-amino alcohol derivatives as TLR4 inhibitors. nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. Future research on the synthesis of this compound will undoubtedly incorporate these principles.

One promising green approach is the use of visible-light photoredox catalysis in water . This method allows for the decarboxylative radical coupling of N-aryl amino acids with carbonyl compounds at room temperature, providing a mild and efficient route to 1,2-amino alcohols. rsc.org The use of water as a solvent is particularly advantageous from an environmental perspective.

Microwave-assisted synthesis is another green technique that can significantly accelerate reaction times and improve yields compared to conventional heating methods. mdpi.comresearchgate.net This has been demonstrated in the synthesis of various heterocyclic compounds and could be readily applied to the synthesis of this compound and its derivatives. mdpi.comresearchgate.net For example, the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-amino acid-derived Schiff bases saw a dramatic increase in yield when using microwave irradiation compared to conventional heating. mdpi.com

The use of biocatalysis , as mentioned in section 8.1, is also a cornerstone of green chemistry, utilizing enzymes that operate under mild conditions and are biodegradable. researchgate.netmdpi.com

| Green Chemistry Approach | Key Advantages |

| Visible-light photoredox catalysis | Use of water as a solvent, mild reaction conditions. rsc.org |

| Microwave-assisted synthesis | Reduced reaction times, improved yields. mdpi.comresearchgate.net |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. researchgate.netmdpi.com |

Design and Synthesis of Derivatives with Tailored Biological Profiles

The true translational potential of this compound lies in the design and synthesis of its derivatives with specific, tailored biological profiles. This involves the strategic modification of its chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

Future research will focus on creating libraries of derivatives by modifying the aromatic ring, the amino group, and the hydroxyl group. For example, substitution on the phenyl ring can influence receptor selectivity and metabolic stability. pharmacy180.com The amino group can be functionalized to create amides, sulfonamides, or other functionalities that can interact with different biological targets. rsc.org The hydroxyl group can be esterified or etherified to produce prodrugs or alter the compound's solubility and permeability. researchgate.net

The goal of this research will be to develop derivatives with optimized properties for specific therapeutic applications. For example, in the development of antifungal agents, derivatives of l-amino alcohols were synthesized with fluorine substitutions to enhance their activity against resistant fungal strains. nih.gov Similarly, by incorporating moieties like adamantane, derivatives with potent antiviral or antiparasitic activities have been created. nih.gov This rational design approach, guided by computational studies and biological screening, will be key to unlocking the full therapeutic potential of the this compound scaffold. nih.gov

Q & A

Q. What are the common synthetic routes for 2-Amino-1-(4-methylphenyl)ethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via:

- Grignard Reaction : Reacting 4-methylphenylmagnesium bromide with azidoacetaldehyde, followed by reduction (e.g., using NaBH₄ or catalytic hydrogenation) to yield the amino alcohol .

- Reduction of Ketones : Reducing 2-azido-1-(4-methylphenyl)ethanone with LiAlH₄ or Staudinger conditions (triphenylphosphine, then hydrolysis) .

- Bromination-Reduction : Brominating 4-methylpropiophenone (e.g., Br₂ in CH₂Cl₂), followed by amination and reduction steps .

Critical Factors : Solvent polarity (e.g., ether vs. CH₂Cl₂), catalyst selection (e.g., homogeneous vs. biocatalysts), and temperature control significantly impact yield and purity. For example, excessive bromination can lead to diastereomeric byproducts, requiring careful stoichiometry .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. For analogous compounds, Hirshfeld surface analysis reveals intermolecular interactions (e.g., O–H⋯N, N–H⋯O) critical for crystal packing .

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., –NH₂ at δ 1.5–2.5 ppm, aromatic protons at δ 7.2–7.4 ppm).

- IR Spectroscopy : Confirms –OH (3200–3600 cm⁻¹) and –NH₂ (1550–1650 cm⁻¹) stretches .

- Mass Spectrometry : ESI-MS or GC-MS verifies molecular weight (165.23 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

- Methodological Answer : Enantioselectivity is achieved via:

- Biocatalysis : Daucus carota cells catalyze asymmetric reduction of 1-(4-methylphenyl)ethanone to (S)-1-(4-methylphenyl)ethanol (up to 98% ee). Adapting this method with chiral amines or amino-transferases could yield enantiopure 2-amino derivatives .

- Chiral Ligands : Iridium complexes with N-heterocyclic carbenes (NHCs) enable enantioselective N-monoalkylation of ammonia with alcohols, though yields require optimization .

Key Variables : pH, co-solvents (e.g., ethanol/isopropanol), and exogenous reductants (e.g., glucose) modulate enzyme activity and stereoselectivity .

Q. How do substituents on the phenyl ring affect the compound’s reactivity in hydrogenation or etherification reactions?

- Methodological Answer : Substituents alter electronic and steric effects:

- Electron-Donating Groups (e.g., –CH₃) : Increase nucleophilicity of the –OH group, favoring etherification with solvents (e.g., propanol → ether byproducts) .

- Hydrogenation : Pt/Rh catalysts modified with tetrabutyltin selectively reduce ketones to alcohols. Para-substituents like –CH₃ may hinder adsorption on catalyst surfaces, reducing reaction rates .

Experimental Design : Compare turnover frequencies (TOFs) for 4-methyl vs. 4-methoxy derivatives under identical conditions to quantify substituent effects .

Q. What are the challenges in analyzing reaction intermediates and byproducts during synthesis?

- Methodological Answer :

- Byproduct Identification : LC-MS or GC-MS detects ethers (e.g., 1-(4-methylphenyl)ethyl ether) formed via alcohol-solvent interactions .

- Intermediate Trapping : Quench reactions at timed intervals and analyze intermediates (e.g., azide intermediates via FTIR at 2100 cm⁻¹) .

- Deuterated Analogs : Use this compound-d₃ (CAS 1794884-99-3) as an internal standard for quantification .

Q. How do environmental factors like solvent polarity and temperature influence the stability and reactivity of this compound in catalytic processes?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in amination steps, while protic solvents (e.g., ethanol) accelerate proton transfer but may promote racemization .

- Temperature : Elevated temperatures (>60°C) degrade thermally labile –NH₂ groups, necessitating low-temperature biocatalytic protocols .

Case Study : In Grignard reactions, THF enhances nucleophilicity of the magnesium reagent, but requires strict anhydrous conditions to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.